Product packaging for [1-(chloromethyl)-3-[5-[[6-(diethylamino)benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-8-methyl-2,6-dihydro-1H-pyrrolo[3,2-e]indol-5-yl] N-phenylcarbamate(Cat. No.:CAS No. 119813-10-4)

[1-(chloromethyl)-3-[5-[[6-(diethylamino)benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-8-methyl-2,6-dihydro-1H-pyrrolo[3,2-e]indol-5-yl] N-phenylcarbamate

Cat. No.: B1668596
CAS No.: 119813-10-4
M. Wt: 729.2 g/mol
InChI Key: BBZDXMBRAFTCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carzelesin (also known as U-80,244) is a synthetic, sequence-selective cyclopropylpyrroloindole (CPI) analogue that functions as a DNA minor groove binding alkylating agent . It acts as a prodrug that is activated through conversion to an intermediate (U-76,073) and subsequently to the DNA-reactive molecule U-76,074 . This active form alkylates DNA at specific sequences, leading to potent cytotoxic effects . In preclinical studies, Carzelesin demonstrated high potency and promising antitumor activity against murine solid tumors, leukemias, and human tumor xenografts, including colon and rhabdomyosarcoma models . Phase I clinical trials investigated its safety and pharmacokinetics, establishing that its dose-limiting toxicity was primarily hematological, consisting of neutropenia and thrombocytopenia . The drug exhibited linear pharmacokinetics, with the presence of the active metabolite U-76,074 being associated with a substantial decrease in absolute neutrophil count . A stable parenteral formulation for clinical use was developed using a vehicle of Polyethylene glycol 400, absolute ethanol, and Tween 80 (6:3:1, v/v/v), which was found to be stable for at least one year when stored at -30°C in the dark . Carzelesin is presented for research applications to further explore the biology and therapeutic potential of DNA minor groove targeting agents. This product is For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H37ClN6O5 B1668596 [1-(chloromethyl)-3-[5-[[6-(diethylamino)benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-8-methyl-2,6-dihydro-1H-pyrrolo[3,2-e]indol-5-yl] N-phenylcarbamate CAS No. 119813-10-4

Properties

CAS No.

119813-10-4

Molecular Formula

C41H37ClN6O5

Molecular Weight

729.2 g/mol

IUPAC Name

[8-(chloromethyl)-6-[5-[[6-(diethylamino)-1-benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-4-yl] N-phenylcarbamate

InChI

InChI=1S/C41H37ClN6O5/c1-4-47(5-2)29-13-11-24-17-35(52-33(24)18-29)39(49)44-28-12-14-30-25(15-28)16-31(46-30)40(50)48-22-26(20-42)37-32(48)19-34(38-36(37)23(3)21-43-38)53-41(51)45-27-9-7-6-8-10-27/h6-19,21,26,43,46H,4-5,20,22H2,1-3H3,(H,44,49)(H,45,51)

InChI Key

BBZDXMBRAFTCAA-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

Appearance

Solid powder

Other CAS No.

119813-10-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

carzelesin
NSC 619029
U 80244
U-80244

Origin of Product

United States

Mechanistic Elucidation of Carzelesin S Biological Activity

Molecular Interactions with Deoxyribonucleic Acid (DNA)

The interaction of Carzelesin's active metabolite with DNA is a highly specific and consequential process, leading to the formation of covalent adducts that disrupt normal DNA function. This interaction is characterized by its preference for the minor groove of the DNA helix and its sequence-selective alkylation of adenine (B156593) residues.

DNA Minor Groove Binding Specificity of Carzelesin Analogues

Carzelesin and its analogues are classified as DNA minor-groove binders. aacrjournals.orgnih.gov These crescent-shaped molecules fit snugly into the minor groove of the DNA double helix, a region that is typically less sterically hindered and rich in A-T base pairs. beilstein-journals.org The binding is stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions. beilstein-journals.org This initial non-covalent binding is a prerequisite for the subsequent covalent modification of the DNA. The specificity of this binding is crucial for the sequence-selective nature of the subsequent alkylation reaction.

Sequence-Selective DNA Alkylation: Adenine N3 Adduct Formation by Carzelesin Metabolites

Following its binding to the minor groove, the activated form of Carzelesin, U-76074, selectively alkylates DNA. This reaction specifically targets the N3 position of adenine residues. nih.govaacrjournals.org The alkylation is mediated by the reactive cyclopropyl (B3062369) group of the U-76074 metabolite. aacrjournals.org This sequence selectivity is a hallmark of the CC-1065 family of compounds. Research has identified the consensus sequence for Carzelesin alkylation as 5'-(A/T)(A/T)A, where A represents the site of alkylation. nih.govkoreascience.kr This is similar, though not identical, to the consensus sequence of its analogue, adozelesin (B1194604), which is 5'-(A/T)(G/C)(A/T)A*. nih.govkoreascience.kr

CompoundConsensus Alkylation Sequence
Carzelesin5'-(A/T)(A/T)A
Adozelesin5'-(A/T)(G/C)(A/T)A

Table 1: Comparison of DNA Alkylation Consensus Sequences for Carzelesin and Adozelesin. A denotes the site of adenine N3 alkylation.*

Covalent Adduct Formation and Resulting DNA Conformational Perturbations

The alkylation of adenine at the N3 position by the U-76074 metabolite results in the formation of a stable, covalent DNA adduct. aacrjournals.orgaacrjournals.org This covalent linkage permanently alters the structure of the DNA at the site of the lesion. While some DNA cross-linking agents cause significant distortion of the DNA helix, the adducts formed by Carzelesin's family of compounds are noted for causing minimal distortion. ebrary.net This subtle alteration can, however, have profound consequences for DNA-dependent processes. The presence of the bulky adduct in the minor groove can interfere with the binding of proteins that recognize specific DNA sequences, such as transcription factors and DNA polymerases.

Cellular Responses to Carzelesin-Induced DNA Damage

The formation of Carzelesin-DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. However, the nature of these adducts often overwhelms the cellular repair machinery, leading to the inhibition of critical cellular processes and ultimately, cell death.

Inhibition of DNA Replication Pathways by Carzelesin

The presence of Carzelesin-induced DNA adducts poses a significant barrier to the DNA replication machinery. Studies on the related compound adozelesin have shown that these adducts can stall the progression of replication forks and inhibit the activity of replication origins. aacrjournals.orgaacrjournals.orgnih.gov This inhibition of DNA replication is a key component of the cytotoxic effect of this class of drugs. The stalling of replication forks can lead to the collapse of the replication machinery and the formation of double-strand breaks, further exacerbating the DNA damage. nih.gov The cell cycle is often arrested in the S phase, as the cell attempts to repair the DNA damage before proceeding with division. aacrjournals.org

Induction of Cell Cycle Checkpoints, including S-phase and G2/M Arrest, by Carzelesin Analogues

The covalent binding of Carzelesin and its analogues to DNA constitutes a form of significant DNA damage. This damage triggers the cell's intrinsic surveillance systems, known as cell cycle checkpoints, which halt cellular progression to allow for DNA repair or, if the damage is too severe, to initiate cell death pathways. The primary checkpoints affected by this class of compounds are the intra-S-phase and the G2/M checkpoints.

S-Phase Arrest: Detailed mechanistic studies on Adozelesin, a close analogue of Carzelesin, have shown that the formation of drug-DNA adducts physically obstructs the progression of the DNA replication machinery. This leads to stalled replication forks, a potent signal for checkpoint activation. aacrjournals.orgresearchgate.net The cellular response to these stalled forks is S-phase specific and requires active DNA replication to be initiated. nih.govaacrjournals.org Key events in this checkpoint activation include:

Replication Protein A (RPA) Hyperphosphorylation: RPA, a protein complex that binds to and stabilizes single-stranded DNA during replication, becomes hyperphosphorylated in response to Adozelesin-induced replication stress. This modification is a critical signaling event in the DNA damage response. nih.govaacrjournals.org

Formation of γ-H2AX Foci: Histone H2AX is phosphorylated at serine 139 (termed γ-H2AX) at sites of DNA damage. Adozelesin treatment leads to the formation of distinct nuclear foci of γ-H2AX, marking the locations of stalled replication forks and recruiting DNA repair factors. nih.gov

Checkpoint Kinase Activation: The stalled replication forks activate checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and Chk1, which in turn phosphorylate a cascade of downstream targets to enforce the S-phase arrest. While Carzelesin is expected to act through a similar mechanism due to its structural and functional similarity to Adozelesin, specific studies on Carzelesin are less detailed.

G2/M Arrest: Following the disruption of DNA synthesis in the S-phase, or if DNA damage is detected post-replication, cells activate the G2/M checkpoint to prevent entry into mitosis with a damaged genome. This arrest is a common outcome for cells treated with duocarmycin analogues. The mechanism often involves the p53 tumor suppressor protein and its downstream effector, p21WAF1/CIP1. nih.govnih.gov

p53/p21 Pathway: In response to DNA damage, the p53 protein is stabilized and activated. Activated p53 functions as a transcription factor, inducing the expression of several genes, most notably CDKN1A, which encodes the p21 protein. nih.gov

Inhibition of CDK1/Cyclin B1: The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. It binds to and inhibits the activity of the CDK1/Cyclin B1 complex, which is the master regulator of entry into mitosis. nih.govnih.gov By inhibiting this complex, p21 effectively enforces the G2/M arrest, providing the cell with time to repair the DNA damage induced by the alkylating agent. Studies with Bizelesin (B1683896) have demonstrated that its ability to induce a sustained G2/M arrest is critically dependent on p21. nih.gov

The table below summarizes the key molecular players involved in the S-phase and G2/M arrest induced by duocarmycin analogues.

CheckpointKey EventPrimary Molecular PlayersConsequence
Intra-S-Phase Stalling of DNA Replication ForksDNA Adducts, RPA, ATR, Chk1, γ-H2AXSlowed progression through S-phase
G2/M Prevention of Mitotic EntryDNA Damage, p53, p21WAF1/CIP1, CDK1/Cyclin B1Cell cycle arrest in G2 phase

Mechanisms of Programmed Cell Death (Apoptosis) Induction by Carzelesin

When DNA damage induced by Carzelesin is irreparable, the cell is directed to undergo programmed cell death, or apoptosis. This is a controlled, energy-dependent process that eliminates damaged cells without inducing an inflammatory response. Apoptosis is executed by a family of cysteine proteases called caspases and is generally initiated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathway.

DNA-damaging agents like Carzelesin typically trigger the intrinsic pathway of apoptosis. The sequence of events is as follows:

DNA Damage Sensing: The extensive DNA damage and the resulting cell cycle arrest serve as the initial stress signals. This leads to the activation of the p53 tumor suppressor protein.

Bcl-2 Family Regulation: Activated p53 transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, while downregulating the anti-apoptotic members, like Bcl-2 itself. nih.gov

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the ratio of pro- to anti-apoptotic Bcl-2 proteins at the mitochondrial outer membrane leads to the formation of pores, a process known as MOMP.

Release of Cytochrome c: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. nih.gov

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which oligomerizes to form a complex called the apoptosome. The apoptosome recruits and activates the initiator caspase, Caspase-9. nih.gov

Executioner Caspase Activation: Activated Caspase-9 then cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

While this pathway is the most common route for chemotherapy-induced apoptosis, the precise caspase cascade activated by Carzelesin specifically has not been fully elucidated in published research. However, studies on related compounds confirm the induction of apoptosis as a primary mode of cell death. nih.gov

Comparative Analysis of Carzelesin's Mechanisms of Action with Other Duocarmycin Analogues (e.g., Adozelesin, Bizelesin)

Carzelesin, Adozelesin, and Bizelesin are all synthetic analogues of CC-1065 that function by alkylating DNA in the minor groove. nih.gov Despite this shared fundamental mechanism, key structural and functional differences lead to distinct biological consequences.

Structure and Activation: Carzelesin is a prodrug, designed to be more stable in circulation and activated within the body to its DNA-reactive form. nih.gov In contrast, Adozelesin is administered in its active form. A crucial structural difference is that Carzelesin and Adozelesin are monofunctional alkylating agents, forming a single covalent bond with DNA. Bizelesin, however, is a bifunctional agent, possessing two alkylating CPI units, which enables it to form highly cytotoxic interstrand cross-links between opposing DNA strands. nih.gov

DNA Sequence Selectivity: All three compounds preferentially bind to and alkylate AT-rich regions of the DNA minor groove. However, subtle differences in their structure influence their precise sequence preference. For instance, the consensus alkylation sequence for Carzelesin is 5'-(A/T)(A/T)A, whereas Adozelesin has a slightly broader preference of 5'-(A/T)(G/C)(A/T)A.

Cell Cycle and Cellular Fate: The most striking mechanistic divergence lies in their ultimate effect on cell fate. Adozelesin, a monofunctional alkylator, primarily induces a transient S-phase block followed by G2/M arrest, ultimately leading to apoptosis. nih.gov Bizelesin, with its ability to form interstrand cross-links, induces a more sustained G2/M arrest that directs cells toward senescence (a state of irreversible growth arrest) rather than apoptosis. This senescence pathway is dependent on the p21 protein; in cells lacking p21, Bizelesin also triggers apoptosis, demonstrating the critical role of this protein in dictating the cellular outcome. nih.gov Carzelesin, as a monofunctional alkylator like Adozelesin, is anticipated to more closely mirror the biological effects of Adozelesin, favoring apoptosis over senescence.

The following table provides a comparative summary of the mechanistic features of Carzelesin, Adozelesin, and Bizelesin.

FeatureCarzelesinAdozelesinBizelesin
Drug Type ProdrugActive DrugActive Drug
Alkylating Function MonofunctionalMonofunctionalBifunctional
Primary DNA Lesion Single Adenine-N3 AdductSingle Adenine-N3 AdductInterstrand Cross-link
Cell Cycle Effect S-phase and G2/M Arrest (Inferred)Transient S-phase Block, G2/M ArrestSustained G2/M Arrest
Primary Cellular Outcome Apoptosis (Inferred)ApoptosisSenescence (p21-dependent)

Preclinical Investigative Studies of Carzelesin

In Vitro Efficacy Assessments of Carzelesin

The antitumor potential of Carzelesin has been rigorously evaluated through a series of in vitro studies designed to assess its cytotoxicity, comparative potency, and impact on the proliferative capacity of cancer cells.

Carzelesin has demonstrated significant cytotoxic activity against a variety of human tumor cell lines. While it is generally less potent in short-term in vitro assays compared to its active metabolites, its efficacy becomes more pronounced with longer exposure times. In studies involving L1210 leukemia cells, the cytotoxic potency of Carzelesin was observed to increase significantly as the incubation period was extended from a few hours to three days. aacrjournals.org

The compound has also shown a broad spectrum of activity in human tumor xenografts, indicating its potential against various cancer types. These include clear cell Caki-1 carcinoma, colon CX-1 adenocarcinoma, lung LX-1 tumor, ovarian 2780 carcinoma, and prostatic DU-145 carcinoma.

Table 1: In Vitro Cytotoxicity of Carzelesin and its Metabolites in L1210 Leukemia Cells (Data sourced from Cancer Research, 52(18), 4904-13)

Compound Incubation Time IC50 (ng/mL)
Carzelesin (U-80,244) 3 hours 150
Carzelesin (U-80,244) 3 days 0.2
U-76073 (Intermediate) 3 hours 12
U-76074 (Active Form) 3 hours 0.1

When compared to other Duocarmycin analogues, Carzelesin generally exhibits lower potency in short-term in vitro assays. For instance, its active form, U-76074, and another analogue, Adozelesin (B1194604), are more cytotoxic in these settings. aacrjournals.org However, the potency of Carzelesin increases dramatically with prolonged exposure, narrowing the gap with its analogues. aacrjournals.org

In comparison to standard chemotherapeutic agents, Carzelesin and its related compounds are exceptionally potent. Studies on gynecologic cancer cell lines have shown that Duocarmycin analogues like Bizelesin (B1683896) and Carzelesin can be 100 to 1000 times more cytotoxic than Cisplatin (B142131) and Adriamycin. nih.gov Adozelesin, a closely related analogue, was found to be 10,000 to 10,000,000 times more potent than agents like Adriamycin, Cisplatin, and 5-fluorouracil (B62378) in the same studies. nih.gov

Table 2: Comparative Mean IC50 Values in Gynecologic Cancer Cell Lines (Data sourced from Cancer Chemother Pharmacol, 30(1), 37-42)

Compound Mean IC50
Adozelesin 11.0 pM
Adriamycin 0.17 µM
Cisplatin 17 µM
5-Fluorouracil 183 µM

The efficacy of Carzelesin has been further substantiated in human tumor colony-forming assays (HTCFA), which measure the ability of cancer cells to proliferate and form colonies. In these assays, Carzelesin demonstrated significant, concentration-dependent activity against fresh human tumors, including colon carcinoma, kidney carcinoma, melanoma, and ovarian carcinoma. rsc.org

Table 3: Response of Human Tumor Colony-Forming Units to Carzelesin (Data represents the percentage of tumors with ≤50% colony survival. Sourced from Clinical Cancer Research, 5(3), 655-61)

Exposure Schedule Concentration (ng/mL) Overall Response Rate (%)
1-hour 0.6 <15
1-hour 3.0 Not specified
1-hour 15.0 46
Continuous (14-day) 0.04 <15
Continuous (14-day) 0.2 Not specified
Continuous (14-day) 1.0 71

Carzelesin is a prodrug that requires a two-step activation process to become the DNA-reactive agent U-76074. The first step is the hydrolysis of a phenylurethane substituent to form the intermediate U-76073, followed by a ring-closure to create the active cyclopropyl (B3062369) group. aacrjournals.org

The kinetics of this activation are highly dependent on the biological medium. In a simple phosphate-buffered saline solution, the conversion is very slow, with a half-life of over 24 hours. However, in biological fluids such as plasma from mice, rats, dogs, and humans, the activation is rapid. Similarly, in cell culture medium, the activation proceeds much more quickly than in a simple buffer. aacrjournals.org

Table 4: Initial Half-Life of Carzelesin Activation in Various Media (Data sourced from Cancer Research, 52(18), 4904-13)

Medium Initial Half-Life (t½)
Phosphate-Buffered Saline > 24 hours
Mouse Plasma 18 minutes
Rat Plasma 52 minutes
Dog Plasma Not specified
Human Plasma Not specified
Cell Culture Medium ~40 minutes

In Vivo Antitumor Efficacy of Carzelesin in Preclinical Models

The therapeutic potential of Carzelesin observed in vitro has been confirmed in several preclinical animal models, where it has demonstrated significant antitumor activity.

In murine models, Carzelesin has shown superior therapeutic efficacy compared to its more potent in vitro analogues, Adozelesin and U-76074. Against L1210 leukemia in mice, Carzelesin treatment resulted in a greater therapeutic outcome. aacrjournals.org

Furthermore, Carzelesin proved to be highly effective against a mouse pancreatic ductal 02 adenocarcinoma model, a tumor system known to be resistant to a wide array of other anticancer agents. In this challenging model, Carzelesin produced a remarkable 97% inhibition of tumor growth. aacrjournals.org Intravenously administered Carzelesin also showed significant activity against other murine tumors, including Lewis lung carcinoma, B16 melanoma, and colon 38 carcinoma. aacrjournals.org These findings underscore the potent in vivo antitumor capabilities of this prodrug.

Efficacy of Carzelesin against Human Tumor Xenograft Models (e.g., Colon, Lung, Ovarian, Prostatic Carcinomas)

Carzelesin, a synthetic analogue of the potent antitumor antibiotic CC-1065, has demonstrated significant therapeutic efficacy in preclinical evaluations against a variety of human tumor xenografts. nih.gov The compound's activity has been particularly noted in models of solid tumors, including those derived from adult and childhood cancers. nih.gov

In studies utilizing a series of human tumor xenografts grown subcutaneously, carzelesin was assessed against seven colon adenocarcinomas and six pediatric rhabdomyosarcomas. nih.gov The results indicated a dose-dependent antitumor effect. In the colon adenocarcinoma models, a high dose of carzelesin resulted in significant growth inhibition in four out of six tumor lines. nih.gov Notably, it caused a high proportion of partial regressions in one of the seven lines and led to complete regressions of VRC5 colon tumors. nih.gov A lower dose showed significant growth inhibition in only two of the seven colon tumor lines, with less frequent tumor volume regressions. nih.gov

The efficacy of carzelesin was even more pronounced against pediatric rhabdomyosarcoma xenografts. At the highest nonlethal dose, the compound significantly inhibited the growth of all six rhabdomyosarcoma lines tested. nih.gov It induced a high frequency of partial or complete tumor regressions in four of these six lines. nih.gov An important finding from these studies was the lack of apparent cross-resistance with other established chemotherapeutic agents. Carzelesin retained its full activity in rhabdomyosarcoma models that had been selected for resistance to vincristine (B1662923) and in xenografts with primary resistance to the alkylating agent melphalan. nih.gov

While specific data on lung, ovarian, and prostatic carcinoma xenograft models were not detailed in the available literature, the compound was selected for clinical development based on its promising antitumor activity in various murine solid tumors, which suggests a broad spectrum of potential efficacy. nih.gov

Table 1: Efficacy of Carzelesin in Human Tumor Xenograft Models

Tumor Type Number of Lines Tested Efficacy Highlights Citation
Colon Adenocarcinoma 7 Significant growth inhibition in 4 of 6 lines at the highest dose. Complete regressions observed in the VRC5 tumor line. nih.gov
Pediatric Rhabdomyosarcoma 6 Significant growth inhibition in all 6 lines. High frequency of partial or complete regressions in 4 of 6 lines. nih.gov
Vincristine-Resistant Rhabdomyosarcoma 2 No apparent cross-resistance; Carzelesin maintained full activity. nih.gov
Melphalan-Resistant Rhabdomyosarcoma 1 No apparent cross-resistance observed. nih.gov

Inhibition of Tumor Growth and Induction of Tumor Regression in Preclinical Xenograft Systems by Carzelesin

The preclinical activity of carzelesin is characterized by both significant tumor growth inhibition and the induction of tumor regression in sensitive xenograft models. nih.gov Tumor growth inhibition (TGI) is a key metric in these studies, quantifying the slowing of tumor growth in treated subjects compared to controls. Tumor regression, a more substantial outcome, refers to the partial or complete disappearance of the tumor volume.

In studies with colon adenocarcinoma xenografts, carzelesin demonstrated a clear ability to inhibit tumor progression. nih.gov At a dose of 0.5 mg/kg, it significantly inhibited growth in the majority of the colon tumor lines tested. nih.gov The induction of regression was also observed, with one line showing a high proportion of partial regressions and the VRC5 colon tumor line exhibiting complete regressions. nih.gov

The compound's capacity to induce regression was particularly potent in pediatric rhabdomyosarcoma models. In four of the six tested lines, carzelesin caused a high frequency of both partial and complete regressions. nih.gov This demonstrates a strong cytotoxic effect against these specific tumor types in an in vivo setting. The ability to cause established tumors to shrink or disappear is a critical indicator of a compound's potential clinical utility. nih.goveurofins.com

Furthermore, carzelesin's efficacy was maintained against tumor models that had developed resistance to other agents. For instance, it showed full activity against a rhabdomyosarcoma tumor selected for resistance to topotecan, highlighting its distinct mechanism of action. nih.gov This suggests that carzelesin could be effective in clinical scenarios where tumors have become refractory to standard therapies.

Systemic Absorption and Tissue Distribution Characteristics of Carzelesin in Preclinical Organisms

Pharmacokinetic analysis revealed that carzelesin is rapidly eliminated from plasma. nih.gov In a Phase I study, the elimination half-life was determined to be approximately 23 minutes. nih.gov Carzelesin is a prodrug that undergoes metabolic activation to its DNA-reactive form, U-76,074, via an intermediate, U-76,073. nih.govnih.gov The intermediate metabolite (U-76,073) was detected in plasma samples shortly after the start of infusion. nih.gov However, the active form (U-76,074) was only quantifiable for brief periods at higher dose levels. nih.govnih.gov

It was noted that the plasma levels of carzelesin and its metabolites in human subjects were significantly lower than those observed in preclinical efficacy studies in mice. nih.gov This discrepancy is a common challenge in drug development, where interspecies differences can affect pharmacokinetic profiles. Urinary excretion of carzelesin was found to be minimal, accounting for less than 1% of the administered dose, suggesting that other routes, such as biliary excretion, are the primary clearance pathways. nih.gov

Generally, tissue distribution studies in preclinical organisms, often using radiolabeled compounds, are performed to understand where the drug accumulates in the body. eurofins.comelsevierpure.com These studies determine the extent of drug penetration into target tissues (tumors) versus non-target organs, which helps in interpreting both efficacy and potential toxicity. dovepress.comyoutube.com For a DNA-alkylating agent like carzelesin, achieving sufficient concentration and retention within the tumor is paramount for its therapeutic effect.

Methodological Approaches in Carzelesin Preclinical Research

Design and Implementation of In Vivo Animal Xenograft Models for Carzelesin Efficacy Studies

Following in vitro evaluation, promising anticancer compounds like carzelesin are advanced to in vivo studies using animal models to assess their therapeutic efficacy and pharmacokinetics in a whole-organism setting. Human tumor xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. wustl.edu

The design of these studies involves several key considerations:

Choice of Model:

Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected into mice, typically subcutaneously. ccanewsonline.com This is a widely used method due to its reproducibility and ease of tumor measurement. wustl.edu Subcutaneous models were used in the efficacy studies of carzelesin against colon and rhabdomyosarcoma cell lines. nih.gov

Orthotopic Models: Tumor cells are implanted into the corresponding organ in the mouse (e.g., colon cancer cells into the colon wall). These models better represent the native tumor microenvironment and are more suitable for studying metastasis. researchgate.net

Patient-Derived Xenografts (PDX): Fragments of a patient's tumor are directly implanted into mice. PDX models are considered more clinically relevant as they maintain the heterogeneity and architecture of the original human tumor. nih.govmedrxiv.org

Molecular Assays for Characterizing Carzelesin-DNA Interactions and Downstream Cellular Effects

As a DNA-alkylating agent, the primary mechanism of action for carzelesin involves binding to the minor groove of DNA and forming a covalent adduct, which ultimately triggers cell death. nih.govkoreascience.kr A variety of molecular assays are employed to characterize these interactions and their cellular consequences.

Assays for DNA Interaction and Alkylation:

Thermally Induced DNA Strand Cleavage Assay: This technique is used to determine the DNA sequence selectivity of alkylating agents. Carzelesin is incubated with radiolabeled DNA fragments of a known sequence. The covalent bond formed by alkylation is labile and can be cleaved by heat, generating DNA fragments. The size of these fragments, determined by gel electrophoresis, reveals the precise nucleotide sequences where the drug has bound and alkylated the DNA. nih.gov This assay has shown that carzelesin preferentially alkylates the N3 position of adenine (B156593) within the consensus sequence 5'-(A/T)(A/T)A*. nih.govkoreascience.kr

Ligation-Mediated Polymerase Chain Reaction (LMPCR): This is a sensitive method used to map DNA damage sites at the nucleotide level within intact human cells. acs.org It can be used to determine if the sequence-specific binding observed in vitro also occurs in the more complex environment of cellular chromatin.

Quantitative Polymerase Chain Reaction (QPCR) Stop Assay: This assay quantifies the number of drug-induced lesions in specific regions of genomic DNA. The presence of a DNA adduct can block the progression of DNA polymerase during a PCR reaction. By measuring the reduction in PCR product amplification, the frequency of DNA lesions in a given gene region can be calculated. nih.gov

Assays for Downstream Cellular Effects:

Cell Proliferation and Viability Assays: Assays such as MTT or ATP-based luminescence assays (e.g., CellTiter-Glo®) are used to quantify the cytotoxic effects of carzelesin on cancer cells in 2D or 3D culture. nih.govwustl.edu

Colony Formation Assay: This assay measures the ability of a single cell to undergo unlimited division and form a colony after drug treatment. It is a stringent test of cytotoxicity, assessing the impact of the drug on the long-term reproductive integrity of cancer cells. nih.gov

DNA Damage Response (DDR) Assays: Techniques like immunofluorescence or Western blotting can be used to detect the activation of DDR pathways. This involves looking for markers such as the phosphorylation of H2AX (γH2AX), which indicates the formation of DNA double-strand breaks, a common consequence of DNA alkylating agents.

Structural Modifications and Analog Development of Carzelesin

Elucidation of Key Structural Determinants for DNA Binding and Alkylation Specificity

Research has demonstrated that the consensus sequence for Carzelesin's alkylation is 5'-(A/T)(A/T)A*. This specificity is dictated by the non-covalent interactions between the drug and the DNA minor groove, which correctly orient the reactive cyclopropyl (B3062369) group towards the target adenine (B156593) base. The indole (B1671886) units of the CPI structure play a crucial role in this initial binding, forming van der Waals contacts and potential hydrogen bonds with the floor of the minor groove. The precise arrangement of these heterocyclic rings is paramount for achieving the high-affinity binding necessary for efficient alkylation.

Influence of the Cyclopropyl Moiety and Chloromethyl Precursors on Carzelesin's Activity

The cornerstone of Carzelesin's alkylating capability is the cyclopropyl group within the CPI pharmacophore. This three-membered ring is strained and, upon proper activation, becomes a potent electrophile capable of forming a covalent bond with the N3 of adenine. The stereochemistry of this cyclopropyl group is critical; the natural enantiomeric configuration is essential for productive DNA alkylation. This stereospecificity underscores the highly ordered transition state of the alkylation reaction, which is facilitated by the precise positioning of the drug within the DNA minor groove.

Carzelesin is distinguished as a prodrug by the presence of a relatively nonreactive chloromethyl group, which serves as a precursor to the active cyclopropyl function. This design feature enhances the stability of the molecule, preventing premature reaction before it reaches its target. The conversion of the chloromethyl group to the reactive cyclirane is a key step in the activation of Carzelesin, a process that is detailed later in this article. The choice of a chloromethyl precursor represents a strategic chemical modification to improve the compound's pharmacological properties.

Systematic Variations in the Alkylator and DNA-Docking Motifs for Optimized Activity

While comprehensive systematic structure-activity relationship (SAR) studies focusing exclusively on a wide range of Carzelesin analogs are not extensively detailed in publicly available literature, the broader principles of duocarmycin analog development provide a framework for understanding how its activity could be optimized. The modular nature of the duocarmycin scaffold, including the CPI pharmacophore (the "alkylator") and the DNA-binding portion of the molecule (the "DNA-docking motif"), allows for systematic chemical modifications.

Carzelesin as a Paradigm for Prodrug Design

The evolution of Carzelesin as a clinical candidate is a compelling case study in the strategic implementation of prodrug design to overcome the limitations of highly potent cytotoxic agents.

Rationale for Prodrug Development within the Duocarmycin Class, Illustrated by Carzelesin

The immense potency of duocarmycin-type compounds, while desirable for killing cancer cells, also presents a significant challenge in terms of toxicity to healthy tissues. The highly reactive nature of the activated cyclopropane (B1198618) can lead to indiscriminate alkylation and off-target effects. The primary rationale for developing prodrugs like Carzelesin was to enhance the therapeutic index by improving the stability of the molecule in systemic circulation and controlling its activation. nih.gov By masking the reactive cyclopropyl moiety as a more stable chloromethyl precursor, the prodrug is less likely to react with non-target biomolecules. This approach was designed to increase the concentration of the drug that reaches the tumor site before activation, thereby localizing its cytotoxic effect.

Furthermore, the prodrug strategy for Carzelesin demonstrated superior therapeutic efficacy compared to its active form, U-76,074, and another potent analog, adozelesin (B1194604), in preclinical models. nih.gov This suggests that the slow, controlled activation of Carzelesin provides a significant therapeutic advantage, likely by allowing for better tumor penetration and sustained exposure to the active compound. nih.gov

Elucidation of Chemical Transformation Pathways for Carzelesin Activation (Hydrolysis to U-76,073 and Ring Closure to U-76,074)

The activation of Carzelesin is a sequential, two-step process that transforms the inactive prodrug into the DNA-reactive species. nih.gov

The first step is the hydrolysis of a phenylurethane substituent on the molecule. This reaction is catalyzed by plasma esterases and results in the formation of the intermediate compound, U-76,073. nih.gov This initial hydrolysis is a critical rate-limiting step in the activation cascade and occurs rapidly in plasma and cell culture medium. nih.gov

The second and final step is the intramolecular cyclization of U-76,073 to form U-76,074. This ring-closure reaction generates the reactive cyclopropyl group within the CPI pharmacophore, thus arming the molecule for DNA alkylation. This spontaneous cyclization occurs after the initial enzymatic hydrolysis.

The kinetics of this activation process have been studied, revealing a significant difference in the rate of conversion in buffered saline versus biological fluids. The formation of the active U-76,074 from Carzelesin is very slow in phosphate-buffered saline, with a half-life of over 24 hours. nih.gov In contrast, the conversion is rapid in plasma from various species, with initial half-lives ranging from 18 minutes in mice to 52 minutes in rats, and approximately 40 minutes in cell culture medium. nih.gov This stark difference highlights the role of biological enzymes in initiating the activation cascade.

Activation Kinetics of Carzelesin
MediumHalf-life (t½) for conversion to U-76,074
Phosphate-buffered Saline> 24 hours
Mouse Plasma~18 minutes
Rat Plasma~52 minutes
Cell Culture Medium~40 minutes

This controlled, two-step activation mechanism is a hallmark of Carzelesin's design and is central to its activity and improved therapeutic profile in preclinical studies. nih.gov

Strategies for Enhancing Prodrug Stability and Aqueous Solubility of Carzelesin Analogues

The development of carzelesin and its analogues has been met with challenges related to the compound's stability and limited aqueous solubility. Prodrug design is a key strategy employed to overcome such limitations, aiming to improve a drug's physicochemical and pharmacokinetic properties. nih.govjohronline.commdpi.comnih.gov For carzelesin, a primary strategy involved masking the active pharmacophore to prevent premature activation and degradation. Early prodrug designs for duocarmycins, including carzelesin, utilized carbamate (B1207046) hydrolysis to trigger the in-situ formation of the active compound. chemrxiv.org This approach was intended to prevent the loss of the preformed cyclopropane ring before the drug could reach its target tissue. nih.gov

However, issues with the therapeutic index of early carbamate prodrugs prompted further research into alternative strategies. chemrxiv.org Medicinal chemists have explored various modifications to enhance both stability and water solubility. These strategies often involve introducing polar or ionizable functional groups onto the molecule. Tactics for improving solubility can range from introducing a solubilizing appendage to modifying the core template or its substituents to increase polarity. researchgate.net Subtle structural changes, such as altering stereochemistry or regiochemistry, can also lead to significant increases in aqueous solubility. nih.gov

Follow-up research on duocarmycin analogues has investigated esters, phosphates, and solubilized carbamates as alternative hydrolytic activation methods. chemrxiv.org The prodrug approach has been shown to increase aqueous solubility by several orders of magnitude in various drug candidates. nih.govjohronline.com For instance, in other complex natural products, the addition of aminoalkyl groups or the creation of phosphate (B84403) ester prodrugs has successfully increased water solubility, enabling parenteral administration. ewadirect.comelsevierpure.com While specific quantitative data on the solubility of a wide range of carzelesin analogues is not extensively detailed in the provided results, the general principles of prodrug design strongly support these modification strategies.

Table 1: Prodrug Strategies for Duocarmycin Analogues
StrategyChemical MoietyObjectiveExample Class
Hydrolytic ActivationCarbamateMask active phenol (B47542) to prevent premature cyclopropane formation. chemrxiv.orgCarzelesin, Pibrozelesin chemrxiv.orgnih.gov
Solubility EnhancementPhosphate EstersIntroduce a highly polar, ionizable group to increase aqueous solubility. chemrxiv.orgewadirect.comInvestigational Duocarmycin Analogues chemrxiv.org
Solubility EnhancementModified CarbamatesIncorporate solubilizing groups into the carbamate moiety. chemrxiv.orgInvestigational Duocarmycin Analogues chemrxiv.org
Alternative HydrolysisEstersProvide a different kinetic profile for prodrug activation. chemrxiv.orgInvestigational Duocarmycin Analogues chemrxiv.org
Targeted ActivationGlycosidesEnable enzyme-specific activation in tumor microenvironments (e.g., ADEPT). researchgate.netNovel Analogues of CC-1065 researchgate.net

Investigation of Bioactivation Mechanisms of Carzelesin in Preclinical Biological Contexts

Carzelesin (U-80244) is a prodrug that requires metabolic activation to exert its potent DNA alkylating effects. nih.govnih.gov This bioactivation is a critical step, designed to release the highly reactive cytotoxic agent preferentially at the target site, thereby minimizing systemic toxicity. researchgate.net The process involves a sequential conversion catalyzed by enzymes. mdpi.com

The bioactivation pathway of carzelesin has been delineated in preclinical and clinical pharmacokinetic studies. nih.govnih.gov The process begins with the enzymatic cleavage of the parent compound, carzelesin. This initial step transforms carzelesin into an intermediate metabolite, identified as U-76,073. nih.govnih.gov This intermediate is then further converted into the final, DNA-reactive agent, U-76,074. nih.govnih.gov It is U-76,074 that contains the reactive cyclopropane ring responsible for the sequence-specific alkylation of adenine at the N3 position within the minor groove of DNA.

Pharmacokinetic studies have shown that after administration of carzelesin, the parent drug is eliminated from plasma relatively quickly. nih.gov The intermediate, U-76,073, appears early in the plasma samples. nih.gov However, the concentration of the final active metabolite, U-76,074, often remains low and detectable for only short periods, typically at higher dose levels. nih.govnih.gov Despite its transient nature, the presence of detectable levels of U-76,074 has been associated with the biological activity of the drug. nih.gov This multi-step activation is a deliberate design feature of this class of prodrugs, aiming to control the release and action of the extremely potent alkylating agent. chemrxiv.orgresearchgate.net

Evolution and Development of Advanced Duocarmycin Analogues and Conjugates

Tracing the Evolution of Molecular Designs from Early SAR to Targeted Conjugate Formats

The development of duocarmycin analogues represents a multi-decade effort in medicinal chemistry, evolving from foundational structure-activity relationship (SAR) studies to highly sophisticated targeted therapies. nih.govacs.org The journey began with the isolation of natural products like CC-1065 and duocarmycin SA from Streptomyces species in the late 1970s and 1980s. nih.govacs.org These compounds exhibited extraordinary picomolar cytotoxic potency, which immediately attracted significant scientific attention. nih.govuea.ac.uk

Initial research focused on understanding the mechanism of action and identifying the key structural motifs responsible for their biological activity. nih.gov These early SAR studies were crucial in mapping the pharmacophore, revealing that the compounds' ability to bind the DNA minor groove and subsequently alkylate it was paramount to their cytotoxicity. nih.govuea.ac.uk This led to the development of simplified synthetic analogues, such as the cyclopropabenz[e]indoles (CBIs), which retained the core functionality of the natural products but offered greater chemical tractability. nih.gov

As the understanding of the SAR deepened, the focus of innovation shifted toward improving therapeutic selectivity and reducing the systemic toxicity observed with early analogues. uea.ac.ukuea.ac.uk This marked the transition to the development of activatable prodrugs in the 2000s and 2010s. acs.org Carzelesin itself is a product of this era, designed as a hydrolytic prodrug to protect the reactive cyclopropane warhead until it reached the target tissue. nih.gov Other prodrug strategies explored included glycosides, nitroaryls, and N-oxides. chemrxiv.org The ultimate evolution in the design of duocarmycin-based agents has been their incorporation into antibody-drug conjugates (ADCs), a development that gained significant momentum in the 2010s. nih.govacs.org This approach leverages the specificity of monoclonal antibodies to deliver the highly potent duocarmycin payload directly to cancer cells, representing the culmination of decades of molecular design refinement. acs.orguea.ac.uk

Integration of Duocarmycin-based Payloads, including Carzelesin Derivatives, into Antibody-Drug Conjugates (ADCs) for Targeted Delivery

The integration of duocarmycin analogues as payloads in antibody-drug conjugates (ADCs) marks a significant advancement in targeted cancer therapy. nih.govcreative-diagnostics.com ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent via a chemical linker. nih.govnjbio.com The extreme potency of duocarmycins makes them ideal candidates for this application, as only a small amount of the drug needs to reach the tumor to be effective. uea.ac.ukcreative-diagnostics.com

Duocarmycin derivatives are particularly attractive as ADC payloads because they function as DNA-damaging agents, a different mechanism of action from the more commonly used tubulin inhibitors like auristatins and maytansinoids. acs.orgnih.govprecisepeg.com This provides a therapeutic option for tumors that may be resistant to microtubule-disrupting agents. creative-diagnostics.com The duocarmycin payload is typically attached to the antibody via a linker, often at the site of the phenolic hydroxyl group in its inactive seco- form. acs.org Once the ADC binds to its target antigen on a cancer cell and is internalized, the linker is cleaved in the lysosomal environment, releasing the payload. njbio.com The released seco-duocarmycin then cyclizes to its active form, which alkylates DNA and induces apoptosis. creative-diagnostics.comacs.org

Several duocarmycin-based ADCs have been investigated preclinically, with some advancing into clinical trials. nih.govcreative-diagnostics.com A prominent example is trastuzumab duocarmazine (SYD985), an ADC targeting HER2-positive breast cancer. uea.ac.uknih.gov In this conjugate, a duocarmycin analogue is linked to the anti-HER2 antibody trastuzumab. acs.orgnih.gov The development of such ADCs requires careful optimization of the antibody, the specific duocarmycin payload, and the linker chemistry to achieve a balance of efficacy, stability, and safety. nih.govacs.org The clinical progress of duocarmycin-based ADCs like SYD985 demonstrates the successful evolution of this compound class from highly toxic natural products to precisely targeted cancer therapeutics. uea.ac.uk

Table 2: Evolution of Duocarmycin-Based Therapeutics
EraTherapeutic ClassDesign PrincipleKey ExamplesPrimary Goal
1980s-1990sSAR CompoundsSimplification of natural product structure while retaining the key pharmacophore. nih.govCC-1065, Duocarmycin SA, CBI Analogues nih.govUnderstand mechanism and improve synthetic accessibility.
1990s-2000sSmall Molecule ProdrugsMasking the reactive cyclopropane warhead for systemic stability and in-situ activation. nih.govCarzelesin, Pibrozelesin, Adolezesin nih.govImprove therapeutic index and reduce systemic toxicity.
2010s-PresentAntibody-Drug Conjugates (ADCs)Attaching a duocarmycin payload to a tumor-targeting monoclonal antibody via a linker. acs.orgTrastuzumab duocarmazine (SYD985), MGC018, MDX-1203 acs.orgresearchgate.netAchieve highly specific, targeted delivery of the cytotoxic agent to cancer cells.

Mechanisms of Resistance and Strategies for Overcoming Challenges in Carzelesin Research

Analysis of Intrinsic and Acquired Resistance Mechanisms to Carzelesin

The emergence of resistance to chemotherapeutic agents can be either intrinsic, where cancer cells are inherently non-responsive, or acquired, developing after an initial period of successful treatment. For Carzelesin, as with other DNA minor groove binders, these resistance mechanisms are multifaceted.

Characterization of Resistance Phenotypes in Specific Preclinical Tumor Models Treated with Carzelesin

While specific preclinical tumor models with acquired resistance to Carzelesin have not been extensively characterized in publicly available literature, the development of such models is a crucial step in understanding resistance. Drug-adapted cancer cell lines are common preclinical tools for studying acquired resistance. nih.gov These models are typically generated by exposing cancer cells to gradually increasing concentrations of a drug over time. nih.gov The resulting resistant cell lines often exhibit a variety of phenotypic changes.

For DNA minor groove binders like Carzelesin, resistance phenotypes could potentially involve:

Altered Cell Cycle Checkpoints: Enhanced DNA repair mechanisms or altered cell cycle checkpoints could allow cancer cells to survive Carzelesin-induced DNA damage.

Changes in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade could render cells resistant to the cytotoxic effects of Carzelesin.

Modified Chromatin Structure: Alterations in chromatin accessibility could potentially limit the binding of Carzelesin to the DNA minor groove.

The characterization of such resistance phenotypes is essential for identifying biomarkers of resistance and for developing strategies to overcome it.

Evaluation of Carzelesin's Activity in Multi-Drug Resistant (MDR) Preclinical Models

A significant mechanism of both intrinsic and acquired resistance to many anticancer drugs is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govnih.gov DNA minor groove binders with antitumor properties are often substrates for P-gp. nih.gov

While direct studies evaluating Carzelesin's activity in a broad panel of MDR preclinical models are limited, it is highly probable that its efficacy would be diminished in cells overexpressing P-gp. The related compound bizelesin (B1683896) was found to be completely inactive against a doxorubicin-resistant murine leukemia subline, suggesting it is a substrate for the efflux pump responsible for multidrug resistance. Given the structural similarities, Carzelesin is likely also susceptible to P-gp-mediated efflux.

Therefore, evaluating Carzelesin in preclinical models with well-characterized MDR phenotypes, such as cell lines engineered to overexpress P-gp or patient-derived xenografts with known resistance profiles, would be a critical step in determining its potential clinical utility and in identifying patient populations who might benefit from its use.

Combination Therapy Research with Carzelesin in Preclinical Settings

Combining therapeutic agents is a cornerstone of cancer therapy, aiming to enhance efficacy, overcome resistance, and reduce toxicity. mdpi.commdpi.com Although specific preclinical combination studies involving Carzelesin are not widely reported, the rationale for such combinations can be inferred from its mechanism of action and the known mechanisms of resistance to DNA-damaging agents.

Rationales for Co-Administration of Carzelesin with Other Anticancer Agents

The primary rationale for combining Carzelesin with other anticancer agents is to target different cellular pathways simultaneously or sequentially, thereby increasing the probability of cancer cell death and reducing the likelihood of resistance.

Combination with Platinum Agents: Platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641) also act by damaging DNA, primarily through the formation of intrastrand and interstrand crosslinks in the major groove. imrpress.comnih.gov A combination with Carzelesin, which targets the minor groove, could lead to a more comprehensive assault on DNA integrity. Furthermore, tumors resistant to one type of DNA damaging agent may retain sensitivity to another that has a different binding preference and repair pathway recognition. nih.gov For instance, resistance to the minor groove binder trabectedin (B1682994) has been linked to defects in transcription-coupled nucleotide excision repair (TC-NER), which can lead to hypersensitivity to agents that damage the major groove, such as platinum complexes. nih.govnih.gov This provides a strong rationale for sequential or combination therapy.

Combination with Taxanes: Taxanes, such as paclitaxel (B517696) and docetaxel, are microtubule-stabilizing agents that disrupt mitosis and induce apoptosis. nih.govnih.gov Combining a cell-cycle-specific agent like a taxane (B156437) with a DNA-damaging agent like Carzelesin could be synergistic. Taxanes could arrest cells in a phase of the cell cycle where they are more vulnerable to DNA damage induced by Carzelesin.

Combination with Topoisomerase Inhibitors: Drugs like doxorubicin (B1662922) and irinotecan (B1672180) target topoisomerases, enzymes critical for DNA replication and repair. cuanschutz.edunih.gov The DNA damage caused by Carzelesin could increase the reliance of cancer cells on topoisomerases for repair, making them more susceptible to topoisomerase inhibitors.

Combination with P-glycoprotein Inhibitors: Given that Carzelesin is likely a substrate for P-gp, combining it with a P-gp inhibitor could reverse MDR and restore sensitivity in resistant tumors. mdpi.com This approach has been explored for numerous other chemotherapeutic agents.

Assessment of Drug Interaction Profiles (e.g., Additive, Synergistic, or Antagonistic Effects) in Preclinical Combination Studies

To date, there is a lack of published preclinical studies that have systematically assessed the interaction profiles of Carzelesin with other anticancer agents. Such studies are essential to determine whether the combination results in a greater therapeutic effect than the sum of the individual agents (synergy), an effect equal to the sum (additive), or a lesser effect (antagonism).

The assessment of drug interactions in preclinical models typically involves in vitro assays using cancer cell lines and in vivo studies using animal models. nih.govcrownbio.comresearchgate.net In vitro, methods such as the combination index (CI) analysis are used to quantify synergy, additivity, or antagonism. In vivo, tumor growth inhibition studies in xenograft or syngeneic models are performed to evaluate the efficacy of the combination. researchgate.netfigshare.com

The table below illustrates a hypothetical framework for assessing the interaction of Carzelesin with other anticancer agents in preclinical models.

Combination AgentRationale for CombinationPreclinical Models for AssessmentPotential Interaction Profile
Cisplatin Complementary DNA damage (minor vs. major groove)Ovarian, lung, and colon cancer cell lines and xenograftsSynergistic
Paclitaxel Targeting different cellular processes (DNA alkylation vs. microtubule stabilization)Breast and ovarian cancer cell lines and xenograftsSynergistic or Additive
Doxorubicin Inducing different types of DNA damage and cellular stressLeukemia and breast cancer cell lines and xenograftsSynergistic
Verapamil (P-gp Inhibitor) Reversal of multidrug resistanceP-gp overexpressing cancer cell lines and xenograftsSynergistic in MDR models

Preclinical Strategies for Overcoming Tumor Heterogeneity through Carzelesin-Based Combinations

Tumor heterogeneity, the existence of distinct subpopulations of cancer cells within a single tumor, is a major driver of therapeutic failure and acquired resistance. biorxiv.org A single agent is unlikely to be effective against all clones within a heterogeneous tumor. Combination therapy is a key strategy to address this challenge.

A Carzelesin-based combination therapy could potentially overcome tumor heterogeneity by:

Targeting Multiple Clones: Combining Carzelesin with an agent that has a different mechanism of action could eradicate a broader range of cancer cell clones, including those that may be intrinsically resistant to Carzelesin.

Preventing the Emergence of Resistant Clones: By using a multi-pronged attack, combination therapy can reduce the probability of resistant subclones surviving and repopulating the tumor.

Modulating the Tumor Microenvironment: Some anticancer agents can alter the tumor microenvironment to enhance the activity of other drugs. While not directly studied for Carzelesin, this is a recognized principle in combination therapy.

Future preclinical research should focus on utilizing advanced models that better recapitulate tumor heterogeneity, such as patient-derived xenografts (PDXs) and organoids, to evaluate the efficacy of Carzelesin-based combinations.

Synthetic Methodologies for Carzelesin and Its Analogues

Classical Total Synthesis Approaches to Carzelesin and Core Duocarmycin Structures

Classical total synthesis approaches to the duocarmycin core structures, including the CPI unit found in Carzelesin, have been reported over the years. acs.orgchemrxiv.org These syntheses often aim to construct the intricate tetracyclic system containing the highly strained cyclopropane (B1198618) ring and the indole (B1671886) or pyrroloindole moieties. The natural products CC-1065 and duocarmycin SA, which serve as inspiration for analogues like Carzelesin, are potent DNA alkylators with complex structures that have necessitated sophisticated synthetic strategies. chemrxiv.orguea.ac.uk The synthetic routes are designed to control the formation of multiple stereocenters and the introduction of labile functionalities.

Development of Advanced Synthetic Routes for Prodrug Architectures of Carzelesin

Carzelesin was developed as a prodrug of a cyclopropylpyrroloindole analogue. sci-hub.secreative-biolabs.com This prodrug strategy involves modifying the active pharmacophore with a protecting group that is cleaved under specific conditions, ideally within the tumor microenvironment, to release the active drug. In the case of Carzelesin, the prodrug architecture includes a phenylurethane moiety protecting a phenol (B47542) group on an extended right-hand portion of the molecule, along with a diethylamino substitution. ucl.ac.ukuea.ac.uk This design aims to improve properties such as solubility and potentially reduce systemic toxicity compared to the directly active forms. uea.ac.uk Activation of Carzelesin involves the hydrolysis of the phenylurethane substituent. sci-hub.secreative-biolabs.comucl.ac.uk

Specific Cyclization Reactions and Strategies for A-Ring Formation in Carzelesin Synthesis

The formation of the A-ring (the cyclopropyl-containing ring) in the CPI core is a critical and challenging step in the synthesis of Carzelesin and its analogues. Various cyclization strategies have been explored. One approach involves a 5-exo-tet nucleophilic substitution to form the A ring. ucl.ac.uk Another strategy has utilized a 5-exo-trig free radical cyclisation, which has been improved by using reagents like tris(trimethylsilyl)silane (B43935) (TTMSS). ucl.ac.uk These cyclization reactions are key to establishing the strained cyclopropane ring which is essential for the DNA alkylating activity of the molecule.

Application of Functional Group Interconversions and Stereochemical Control in Carzelesin Analog Synthesis

The synthesis of Carzelesin and its analogues requires precise control over stereochemistry, particularly at the cyclopropane-bearing stereocenter, as the enantiomeric purity significantly impacts their biological activity. ucl.ac.uk Functional group interconversions are extensively used throughout the synthetic route to transform intermediates into the desired structures. Techniques such as enzyme-based resolution of early intermediates have been applied to achieve enantiomerically pure compounds, avoiding racemization in downstream steps. ucl.ac.uk Stereochemical control in the formation of the cyclopropane ring, for instance, can be influenced by the choice of reagents and reaction conditions, such as using specific chiral ligands in catalytic dihydroxylation reactions. ucl.ac.uk

Preparation and Characterization of Key Synthetic Intermediates Leading to Carzelesin (e.g., U-76,073, U-76,074)

The activation of Carzelesin (also known as U-80244) proceeds through key intermediates. The initial step is the hydrolysis of the phenylurethane group, which yields the intermediate U-76,073. sci-hub.secreative-biolabs.comacs.orgresearchgate.net This intermediate, U-76,073, then undergoes a subsequent ring closure reaction to form the cyclopropyl-containing, DNA-reactive species U-76,074. sci-hub.secreative-biolabs.comacs.orgresearchgate.netkoreascience.kr

The structures of these intermediates are critical to understanding the activation pathway of the prodrug. U-76,073 is the hydrolyzed form of Carzelesin, lacking the phenylurethane group but not yet having the activated cyclopropane ring. U-76,074 is the active form, possessing the characteristic cyclopropane moiety capable of alkylating DNA. sci-hub.secreative-biolabs.com The synthesis and characterization of these intermediates are essential for confirming the success of the synthetic steps and studying the activation mechanism of Carzelesin. aacrjournals.org Studies have characterized the conversion of Carzelesin to U-76,073 and subsequently to U-76,074, demonstrating that this activation occurs in biological matrices like plasma. acs.orgaacrjournals.org

Q & A

Q. What is the mechanism of action of Carzelesin, and how does its prodrug design influence activation?

Carzelesin is a cyclopropylpyrroloindole (CPI) analog that acts as a DNA-sequence-specific alkylating agent. It is administered as an inactive prodrug requiring enzymatic hydrolysis to form the intermediate U-76,073, followed by cyclization to the active metabolite U-76,074 . This two-step activation allows targeted tissue penetration before DNA alkylation, reducing systemic toxicity compared to direct CPI analogs like adozelesin. Preclinical studies highlight its superior in vivo efficacy despite lower in vitro potency, attributed to improved pharmacokinetic properties .

Q. Which preclinical models have been used to evaluate Carzelesin's antitumor activity?

Key models include:

  • Murine tumor xenografts : Lewis lung carcinoma, B16 melanoma, and colon 38 carcinoma, demonstrating dose-dependent tumor growth inhibition .
  • Human tumor xenografts : Colon CX1 adenocarcinoma and lymphoma models .
  • In vitro assays : Human colon adenocarcinoma (LoVo, HT-29) and leukemia (CEM) cell lines, where IC70 values (concentration for 70% growth inhibition) were used to quantify potency .
  • Haematotoxicity models : Human cord blood (HCB) cells to simulate bone marrow toxicity, correlating with clinical myelosuppression observations .

Q. What are the primary dose-limiting toxicities observed in Carzelesin clinical trials?

Haematological toxicity, particularly neutropenia and thrombocytopenia , is dose-limiting. Delayed onset, prolonged duration, and cumulative effects were noted at doses ≥150 µg/m², necessitating extended recovery periods and dose adjustments . Non-haematological toxicities (grade 1/2) include fever, nausea, and mucositis, but these were not dose-dependent .

Advanced Research Questions

Q. How do Carzelesin's pharmacokinetic (PK) and pharmacodynamic (PD) properties complicate dosing strategies?

  • PK Profile : Carzelesin exhibits linear pharmacokinetics, but its active metabolite (U-76,074) is detectable only briefly at higher doses (>150 µg/m²), limiting sustained therapeutic exposure .
  • PD Challenges : Neutropenia severity correlates with U-76,074 plasma levels but not Carzelesin's AUC, suggesting metabolite-driven toxicity .
  • Methodological Insight : HPLC-based metabolite tracking and PK/PD modeling are critical for optimizing dosing intervals and mitigating cumulative toxicity .

Q. How can contradictory in vitro vs. in vivo efficacy data for Carzelesin be reconciled?

Despite lower in vitro potency compared to adozelesin, Carzelesin shows superior in vivo efficacy in xenograft models. This paradox may arise from:

  • Prodrug stability : Enhanced tissue penetration before activation .
  • Tumor microenvironment factors : pH-dependent activation or stromal interactions not replicable in vitro .
  • Experimental Design : In vivo studies using intermittent dosing (e.g., 4-weekly cycles) better reflect clinical translatability .

Q. What methodological adaptations are needed to address cumulative haematological toxicity in phase I trials?

  • Dose Escalation : Initial phase I trials used a modified Fibonacci scheme but required adjustments due to delayed thrombocytopenia at ≥150 µg/m² .
  • Dose Intensity : The 150 µg/m² dose level allowed optimal balance between efficacy and manageable toxicity over multiple cycles .
  • Comparative Analysis : Adozelesin trials (24-hour infusion) required 6-week intervals due to prolonged myelosuppression, highlighting schedule-dependent toxicity differences .

Q. How can researchers assess haematological toxicity more accurately in preclinical studies?

  • HCB Cell Model : Human cord blood-derived hematopoietic cells mimic bone marrow toxicity, enabling comparative analysis of Carzelesin and analogs via clonogenic assays .
  • Dose-Response Curves : ID30-ID90 ranges (doses causing 30–90% cell death) refine toxicity thresholds and predict clinical myelosuppression risks .
  • Statistical Methods : Non-linear regression models analyze toxicity trends, while Kaplan-Meier plots track recovery timelines .

Q. What analytical approaches resolve complex data patterns like "double WBC nadirs" in Carzelesin trials?

  • Data Interpretation : Double nadirs suggest biphasic myelosuppression, possibly due to progenitor cell depletion followed by peripheral cell clearance .
  • Modeling Tools : Time-to-event analyses and mixed-effects models account for interpatient variability in toxicity kinetics .
  • Validation : Correlating neutrophil counts with U-76,074 exposure validates metabolite-driven PD effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(chloromethyl)-3-[5-[[6-(diethylamino)benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-8-methyl-2,6-dihydro-1H-pyrrolo[3,2-e]indol-5-yl] N-phenylcarbamate
Reactant of Route 2
Reactant of Route 2
[1-(chloromethyl)-3-[5-[[6-(diethylamino)benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-8-methyl-2,6-dihydro-1H-pyrrolo[3,2-e]indol-5-yl] N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.